molecular formula C17H13NO6 B7495806 4-[(3-acetylphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid

4-[(3-acetylphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid

Cat. No.: B7495806
M. Wt: 327.29 g/mol
InChI Key: GXPUPRMLRGAEKV-UHFFFAOYSA-N
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Description

4-[(3-acetylphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes an acetylphenyl group and a benzene-1,3-dicarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-acetylphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid typically involves multi-step organic reactions. One common method includes the acylation of 3-aminophenyl with acetic anhydride to form 3-acetylphenylamine. This intermediate is then reacted with benzene-1,3-dicarboxylic acid chloride under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the acylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[(3-acetylphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(3-acetylphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(3-acetylphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s structure allows it to interact with various proteins and receptors, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Phthalic Acid: 1,2-benzenedicarboxylic acid.

    Isophthalic Acid: 1,3-benzenedicarboxylic acid.

    Terephthalic Acid: 1,4-benzenedicarboxylic acid.

Uniqueness

4-[(3-acetylphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid is unique due to the presence of the acetylphenyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other benzenedicarboxylic acids, making it valuable for specific applications in synthetic chemistry and material science.

Properties

IUPAC Name

4-[(3-acetylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO6/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-6-5-11(16(21)22)8-14(13)17(23)24/h2-8H,1H3,(H,18,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPUPRMLRGAEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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